molecular formula C7H12N2O2 B13260535 Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one

Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one

Cat. No.: B13260535
M. Wt: 156.18 g/mol
InChI Key: RPIGKXDVVZPVFB-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one (CAS 2734869-99-7) is a bicyclic organic compound featuring a fused piperidine and 1,3-oxazin-2-one ring system in a fully saturated (octahydro) form. Its molecular formula is C 7 H 12 N 2 O 2 and it has a molecular weight of 156.18 g/mol . This structure incorporates both hydrogen bond donor and acceptor sites, making it a valuable intermediate in medicinal chemistry and drug discovery research for constructing more complex molecules. While the specific biological profile and detailed mechanism of action for this exact compound are not extensively documented in public literature, its core structure is related to privileged scaffolds found in compounds with documented pharmacological activity. For instance, structurally related octahydropyrido[1,2-a]pyrazines have been investigated as potent mu-opioid receptor antagonists and inhibitors of enzymes like monoacylglycerol lipase (MAGL) . Furthermore, the 1,3-oxazinane moiety is a known synthetic intermediate that can be cleaved to access valuable amino alcohol derivatives . Researchers may therefore find this chemical useful as a versatile building block for library synthesis, in exploring structure-activity relationships (SAR), or as a precursor for the development of novel bioactive molecules. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions, referring to the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1,4,4a,5,6,7,8,8a-octahydropyrido[3,4-d][1,3]oxazin-2-one

InChI

InChI=1S/C7H12N2O2/c10-7-9-6-3-8-2-1-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10)

InChI Key

RPIGKXDVVZPVFB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1COC(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one typically involves organic synthesis reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a carbonyl compound followed by cyclization can yield the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a biochemical pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one and the closely related 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivatives (e.g., compound 20a from –2):

Feature This compound 1,4-Dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one (Compound 20a)
Core Structure Pyridine fused to oxazin-2-one (fully saturated) Pyrimidine fused to oxazin-2-one (partially saturated at C1–C4)
Substituents No substituents reported Dual methyl groups at C4 position
Molecular Formula C₇H₁₂N₂O₂ C₁₄H₁₇N₅O₂
Molecular Weight 156.18 g/mol 287.33 g/mol
Biological Activity Not reported in available sources Potent EGFR<sup>L858R/T790M</sup> inhibitor (IC₅₀ = 4.5 nM)
Selectivity Undocumented >100-fold selectivity for mutant EGFR over wild-type EGFR<sup>WT</sup>

Structural Implications

Ring Saturation and Rigidity: The octahydro designation in this compound indicates full saturation, likely enhancing metabolic stability and reducing reactivity compared to the partially saturated 1,4-dihydro analog .

Substituent Effects :

  • Alkyl groups (e.g., methyl at C4 in 20a ) optimize steric interactions with EGFR’s Met790 gatekeeper residue, a feature absent in the unsubstituted Octahydro derivative .

Pharmacological Relevance: While 20a demonstrates nanomolar potency against oncogenic EGFR mutants, the lack of substituents and distinct core structure in this compound likely limit its utility in kinase targeting .

Case Study: EGFR-Targeted Derivatives

The 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one scaffold (e.g., 20a ) exemplifies structure-guided optimization for mutant-selective inhibition. Key advancements include:

  • IC₅₀ Reduction : Introduction of dual methyl groups at C4 improved potency (IC₅₀ = 4.5 nM) while retaining selectivity over EGFR<sup>WT</sup> .
  • Structural Basis: Crystallographic studies reveal that the pyrimidine-oxazinone core occupies the ATP-binding pocket, with C4 alkyl groups displacing hydrophobic residues near Met790 .

In contrast, this compound’s saturated structure may favor applications requiring rigidity, such as peptide mimetics or allosteric modulators, though empirical data are lacking.

Biological Activity

Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one is a bicyclic compound characterized by a fused oxazine and pyridine structure. Its molecular formula is C8H10N2OC_8H_{10}N_2O with a molecular weight of approximately 156.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The unique structure of this compound includes:

  • A saturated octahydro framework.
  • Nitrogen and oxygen heteroatoms that enhance its reactivity and biological potential.

These features allow the compound to mimic natural substrates or inhibitors, making it a candidate for further pharmacological exploration.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It is believed to interact with various biological targets involved in pain and inflammation pathways. The compound's structural characteristics suggest it could inhibit specific receptors linked to inflammatory responses .

Interaction Studies

Research has focused on the binding affinity of this compound to biological targets. Techniques such as molecular docking simulations and binding assays have been employed to elucidate these interactions. Preliminary data suggest that the compound may bind to receptors involved in neurotransmission and inflammation .

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. By binding to these targets, this compound can alter their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Research Applications

This compound has several applications in scientific research:

  • Chemistry : It serves as a building block for synthesizing more complex molecules.
  • Biology : The compound is used in studies of enzyme interactions and as a potential inhibitor in biochemical assays.
  • Medicine : Ongoing research investigates its potential as a therapeutic agent for neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-oneC8H10N2OC_8H_{10}N_2OSimilar bicyclic structure but different ring fusion
1,3-Oxazine DerivativesVariesContains an oxazine ring; varies in substituents affecting reactivity
Pyrido[3,4-d]pyrimidinesVariesMore complex systems with additional nitrogen atoms

These comparisons highlight how this compound stands out due to its specific arrangement of nitrogen and oxygen within its saturated bicyclic framework .

Case Studies

Research studies have demonstrated the efficacy of similar compounds in various biological assays. For instance:

  • A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and pharmacologically evaluated against acetylsalicylic acid. One compound demonstrated superior analgesic efficacy compared to aspirin .

These findings suggest that derivatives of oxazine compounds may hold significant promise for therapeutic applications.

Q & A

Q. How can researchers address low solubility in pharmacological profiling?

  • Methodological Answer : Employ co-solvents like PEG-400 or cyclodextrin-based formulations. Salt formation (e.g., hydrochloride salts) improves aqueous solubility, as demonstrated for kinase inhibitors . Micellar solubilization with surfactants (e.g., Tween-80) is also effective .

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